4'-Cyano-biphenyl-2-carboxylic acid
Overview
Description
4'-Cyano-biphenyl-2-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tyrosinase Inhibition
Biphenyl-based compounds have been synthesized and evaluated for their anti-tyrosinase activities. A series of biphenyl ester derivatives demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis, comparable to the standard inhibitor kojic acid. These findings suggest potential applications in treatments for conditions involving hyperpigmentation (Kwong et al., 2017).
Metal-Organic Frameworks (MOFs)
4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid has been reported as a valuable organic ligand for the preparation of MOFs. MOFs are critical for various applications, including gas storage, separation, and catalysis. The synthetic pathways towards this compound underscore its importance in constructing advanced materials (Ardeleanu et al., 2018).
Retinoic Acid Receptor Agonism
A derivative, 4'-Octyl-4-biphenylcarboxylic acid, was identified as a selective agonist for the retinoic acid beta2 receptor. This discovery has implications for drug development, particularly for conditions modulated by this receptor, showcasing the therapeutic potential of biphenylcarboxylic acids (Lund et al., 2005).
Catalysis and Organic Synthesis
Biphenyl-4,4'-dicarboxylic acid and derivatives have been utilized in catalytic processes and organic synthesis. For example, a study demonstrated the use of biphenyl-4,4'-dicarboxylic acid in palladium-catalyzed annulations, forming complex organic structures. Such reactions are foundational in synthesizing pharmacologically active compounds and other functional materials (Tian et al., 2003).
Liquid Crystal Technology
Research on cyano-biphenyl-based self-assembled monolayers (SAMs) demonstrated their utility in promoting homeotropic alignment of liquid crystals. This application is crucial for the development of advanced liquid crystal displays and optical devices, showcasing the role of biphenyl derivatives in materials science (Prompinit et al., 2010).
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can have a wide range of targets depending on their specific functional groups .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Benzoic acid derivatives, such as 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied phenolic compounds in foods . These compounds are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of 2-(4-cyanophenyl)benzoic Acid are not well-documented. It is known that benzoic acid derivatives can have significant effects on cellular processes. For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of benzoic acid derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of benzoic acid derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that benzoic acid derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-cyanophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMLGZDXQJDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374089 | |
Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67856-50-2 | |
Record name | 4'-Cyano-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.